molecular formula C20H17F3N2O2 B11616196 Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11616196
M. Wt: 374.4 g/mol
InChI Key: LUGRCBIQBTUZCN-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity and chemical properties of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-(trifluoromethyl)aniline with 8-methylquinoline-3-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxyquinoline-3-carboxylate: Similar structure but lacks the trifluoromethyl group.

    8-Methylquinoline-3-carboxylic acid: Precursor in the synthesis of the target compound.

    3-(Trifluoromethyl)aniline: Another precursor used in the synthesis.

Uniqueness

The presence of the trifluoromethyl group in ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate makes it unique compared to other quinoline derivatives. This group significantly enhances the compound’s biological activity and chemical stability, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C20H17F3N2O2

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C20H17F3N2O2/c1-3-27-19(26)16-11-24-17-12(2)6-4-9-15(17)18(16)25-14-8-5-7-13(10-14)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25)

InChI Key

LUGRCBIQBTUZCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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